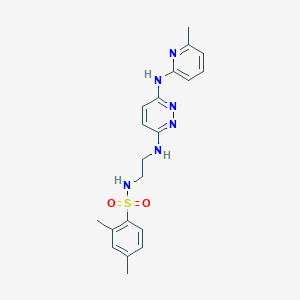![molecular formula C16H13N3O3 B2582461 2-[(2-Furylmethyl)amino]-4-phenyl-5-pyrimidinecarboxylic acid CAS No. 862838-46-8](/img/structure/B2582461.png)
2-[(2-Furylmethyl)amino]-4-phenyl-5-pyrimidinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[(2-Furylmethyl)amino]-4-phenyl-5-pyrimidinecarboxylic acid” is an organic compound containing a pyrimidine ring, a phenyl group, a carboxylic acid group, and a furylmethylamino group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrimidine ring, the introduction of the phenyl group, and the attachment of the furylmethylamino group . The exact synthesis process would depend on the specific reactions used and the order in which the groups are attached .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a phenyl group, a carboxylic acid group, and a furylmethylamino group . The exact structure would depend on the positions of these groups on the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. For example, the carboxylic acid group could participate in acid-base reactions, and the amino group could be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of a carboxylic acid group could make the compound acidic, and the presence of an amino group could give it basic properties .Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been involved in the synthesis of novel ring systems such as Furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines and Furo[2
,3: 5,6]-pyrimido[3,4-b][2,3-e]indolo[1,2,4]triazine, showcasing its versatility in generating new chemical entities with potential biological activities (N. A. Hassan, 2000). - Research on the tritium-labeled form of a similar pyrimidine compound, aimed at adenosine A2A receptor antagonism, highlights the potential of such derivatives in receptor binding studies, contributing to our understanding of receptor-ligand interactions and facilitating the development of receptor-targeted therapeutics (P. Baraldi et al., 1996).
Biological Activities and Applications
- Derivatives of the core pyrimidine structure have shown potential in various biological activities, including antimycobacterial activity, indicating their potential utility in developing new therapeutic agents for infectious diseases (Ş. Küçükgüzel et al., 1999).
- The study of nonclassical 2,4-diamino-5-methylpyrido[2,3-d]pyrimidines, including analogs with novel side chain substituents, as inhibitors of dihydrofolate reductases showcases the potential of pyrimidine derivatives in the development of antitumor and antibacterial agents, highlighting the importance of structural modification in enhancing biological activity (A. Gangjee et al., 1996).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(furan-2-ylmethylamino)-4-phenylpyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c20-15(21)13-10-18-16(17-9-12-7-4-8-22-12)19-14(13)11-5-2-1-3-6-11/h1-8,10H,9H2,(H,20,21)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOGUMDTNQXGHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2C(=O)O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Furan-2-ylmethyl)amino)-4-phenylpyrimidine-5-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


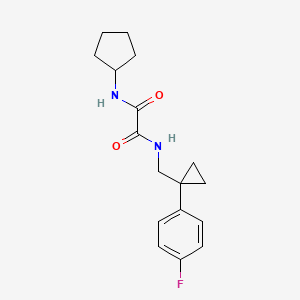


![N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2582386.png)
![3-Hydroxy-[1,3'-bipiperidine]-2'-one](/img/structure/B2582387.png)
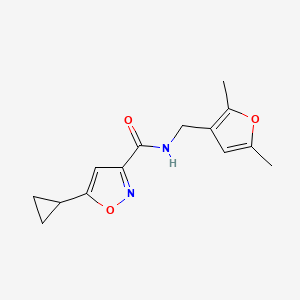
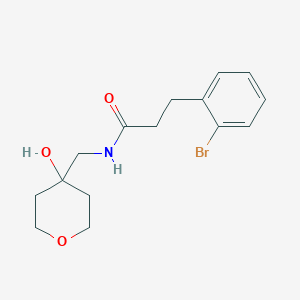
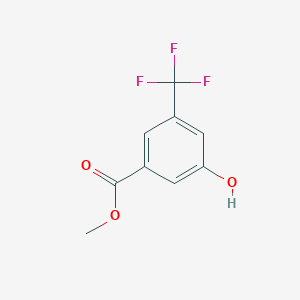
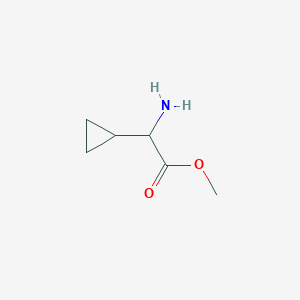
![6-chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2582393.png)
![2-Fluoro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide](/img/structure/B2582397.png)

